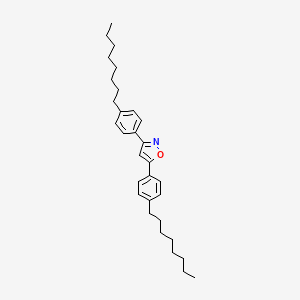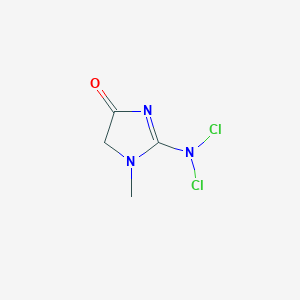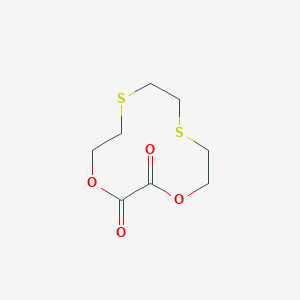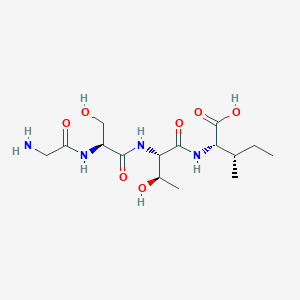
3,5-Bis(4-octylphenyl)-1,2-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Bis(4-octylphenyl)-1,2-oxazole is an organic compound characterized by its unique structure, which includes two octylphenyl groups attached to an oxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(4-octylphenyl)-1,2-oxazole typically involves the reaction of 4-octylbenzaldehyde with hydroxylamine to form the corresponding oxime. This intermediate is then cyclized to form the oxazole ring. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 3,5-Bis(4-octylphenyl)-1,2-oxazole can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized under specific conditions to form oxazole N-oxides.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products:
Oxidation: Oxazole N-oxides.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3,5-Bis(4-octylphenyl)-1,2-oxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of materials with specific electronic properties, such as organic semiconductors.
Wirkmechanismus
The mechanism of action of 3,5-Bis(4-octylphenyl)-1,2-oxazole involves its interaction with specific molecular targets. The oxazole ring can participate in π-π stacking interactions, while the octylphenyl groups provide hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards various biological targets.
Vergleich Mit ähnlichen Verbindungen
- 3,5-Bis(4-hexylphenyl)-1,2-oxazole
- 3,5-Bis(4-decylphenyl)-1,2-oxazole
- 3,5-Bis(4-dodecylphenyl)-1,2-oxazole
Comparison: 3,5-Bis(4-octylphenyl)-1,2-oxazole is unique due to its specific octyl side chains, which influence its solubility, melting point, and electronic properties. Compared to its analogs with shorter or longer alkyl chains, it may exhibit different physical and chemical behaviors, making it suitable for specific applications in materials science and organic electronics.
Eigenschaften
CAS-Nummer |
143613-71-2 |
|---|---|
Molekularformel |
C31H43NO |
Molekulargewicht |
445.7 g/mol |
IUPAC-Name |
3,5-bis(4-octylphenyl)-1,2-oxazole |
InChI |
InChI=1S/C31H43NO/c1-3-5-7-9-11-13-15-26-17-21-28(22-18-26)30-25-31(33-32-30)29-23-19-27(20-24-29)16-14-12-10-8-6-4-2/h17-25H,3-16H2,1-2H3 |
InChI-Schlüssel |
MCECCQPVAMCIPZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC1=CC=C(C=C1)C2=CC(=NO2)C3=CC=C(C=C3)CCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Pyridine, 2-[2-(4-hydrazinophenyl)ethyl]-](/img/structure/B12541978.png)
![2-Bromo-1-[6-(2-chlorophenyl)pyridin-2-yl]ethan-1-one](/img/structure/B12541979.png)
![2-[3,5-Bis(4-methoxyphenyl)-1H-pyrazol-1-yl]pyridine](/img/structure/B12541986.png)


![7,7-Bis(4-methoxyphenyl)-1-phenylbicyclo[2.2.1]heptane](/img/structure/B12542001.png)
![N-[2-(4-Methoxy-9H-xanthen-9-YL)ethyl]formamide](/img/structure/B12542005.png)
![2-Propenoic acid, 2-[[bis(methylthio)methylene]amino]-, methyl ester](/img/structure/B12542006.png)

![11-[3-[(3-Ethyloxiran-2-yl)methyl]oxiran-2-yl]undec-9-enoic acid](/img/structure/B12542018.png)


![Pyrimido[4,5-b]quinoline-2,4(1H,3H)-dione, 1,3-diethyl-](/img/structure/B12542040.png)
